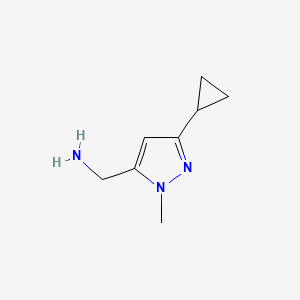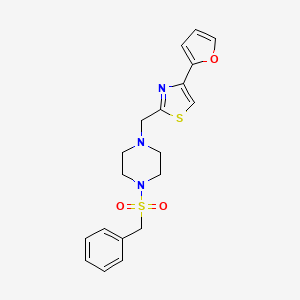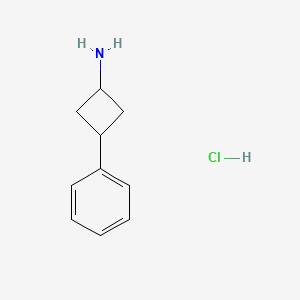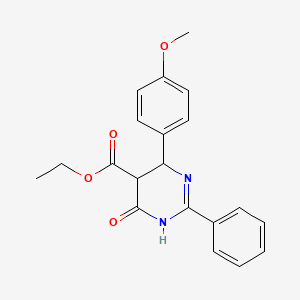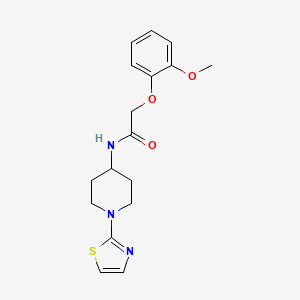
5-Chloro-3-methylthiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-methylthiophene-2-carbonitrile is a chemical compound with the molecular formula C6H4ClNS . It has a molecular weight of 158.63 .
Synthesis Analysis
The synthesis of thiophene derivatives, including 5-Chloro-3-methylthiophene-2-carbonitrile, often involves condensation reactions . For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methylthiophene-2-carbonitrile consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The molecule also contains a chlorine atom and a nitrile group .Physical And Chemical Properties Analysis
5-Chloro-3-methylthiophene-2-carbonitrile is a compound with a molecular weight of 158.63 . It should be stored at a temperature of 28 C .Applications De Recherche Scientifique
Corrosion Inhibition : Bithiophene carbonitrile derivatives, including 5-Chloro-3-methylthiophene-2-carbonitrile, have been investigated for their inhibitive effect on carbon steel corrosion in acidic solutions. These compounds show good inhibition efficiency, suggesting their potential as corrosion inhibitors (Bedair et al., 2018).
Antimicrobial Activity : Certain pyrimidine derivatives synthesized from 5-Chloro-3-methylthiophene-2-carbonitrile have been evaluated for their antimicrobial properties. These compounds exhibit activity against various Gram-positive and Gram-negative bacteria, indicating their potential in developing new antimicrobial agents (Abdelghani et al., 2017).
Electrochemical Studies : Research has been conducted on the electrochemical behavior of epinephrine at a poly(3-methylthiophene)-modified electrode, providing insights into the redox behavior of epinephrine and the potential applications of 3-methylthiophene derivatives in electrochemical sensors and devices (Wang et al., 2004).
Synthesis of Novel Compounds : The compound has been used as a precursor for the synthesis of various new chemical entities with potential biological activities, such as cytotoxicity against cancer cells and antitumor profiles. This demonstrates its utility in medicinal chemistry and drug development (Khalifa & Algothami, 2020).
Photoelectrochemical Applications : Studies have explored the use of polythiophene derivatives, including those related to 5-Chloro-3-methylthiophene-2-carbonitrile, in photoelectrochemical applications. These studies highlight the potential of such compounds in the development of new materials for energy conversion and storage (Apaydin et al., 2016).
Orientations Futures
Thiophene derivatives, including 5-Chloro-3-methylthiophene-2-carbonitrile, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis, properties, and applications of these compounds .
Propriétés
IUPAC Name |
5-chloro-3-methylthiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNS/c1-4-2-6(7)9-5(4)3-8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKKGJJYGZJZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methylthiophene-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

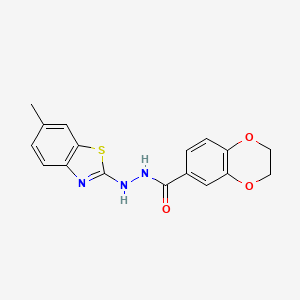
![(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate](/img/structure/B2832327.png)
![3-Bromo-5-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2832331.png)

![2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2832333.png)
